molecular formula C18H16BrN3O3 B2839738 (Z)-5-bromo-2-hydroxy-N'-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 613219-82-2

(Z)-5-bromo-2-hydroxy-N'-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No. B2839738
CAS RN: 613219-82-2
M. Wt: 402.248
InChI Key: KULBWXPRTZGKQK-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-bromo-2-hydroxy-N'-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide, also known as BIBH, is an organic compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to (Z)-5-bromo-2-hydroxy-N'-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide have been detailed, revealing insights into their crystal structure and molecular configurations. Studies have reported on the synthesis of cis/trans amide rotomers of similar compounds, demonstrating moderate antimicrobial activity and good activity against specific cancer cell lines (Abdel‐Aziz et al., 2014). Additionally, the crystal structures of aroylhydrazones derived from 5-methoxysalicylaldehyde have been determined, providing a basis for understanding the interactions that stabilize their structures (Zong & Wu, 2013).

Anticancer and Antioxidant Activities

Several studies have investigated the anticancer and antioxidant activities of benzohydrazide derivatives. Notable findings include the potent anticancer activity of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides against various human tumor cell lines, with specific derivatives showing significant potential as apoptosis inducers (Sirisoma et al., 2009). Other research has focused on novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, demonstrating their efficacy in inhibiting the growth of cancer cells and scavenging free radicals (Gudipati et al., 2011).

Anti-Inflammatory and Antimicrobial Properties

The anti-inflammatory activity of 2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide derivatives has been evaluated, showing mild to moderate effectiveness in vivo (Jarapula et al., 2016). Moreover, the synthesis of benzohydrazide derivatives has led to compounds with significant antimicrobial and anticancer potentials, indicating the diverse therapeutic applications of these chemicals (Kumar et al., 2015).

Applications in Material Science and Corrosion Inhibition

In addition to biological activities, some derivatives have been explored for their applications in material science, such as corrosion inhibition for steel in acidic environments. Isatin derivatives have demonstrated effectiveness as non-toxic corrosion inhibitors, suggesting their potential utility in industrial applications (Ansari et al., 2015).

properties

IUPAC Name

5-bromo-2-hydroxy-N-(2-hydroxy-1-propan-2-ylindol-3-yl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-10(2)22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-9-11(19)7-8-15(13)23/h3-10,23,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDPJNWJQGOPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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